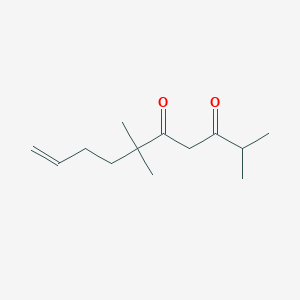
9-Decene-3,5-dione, 2,6,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Decene-3,5-dione, 2,6,6-trimethyl-: is an organic compound with the molecular formula C13H22O2 It is characterized by the presence of a decene backbone with two ketone groups at positions 3 and 5, and three methyl groups at positions 2, 6, and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Decene-3,5-dione, 2,6,6-trimethyl- involves the reaction of decene with formaldehyde, followed by acid catalysis to yield the desired product . The reaction conditions typically include:
Reactants: Decene and formaldehyde
Catalyst: Acid (e.g., sulfuric acid)
Temperature: Controlled to optimize yield
Solvent: Often an organic solvent like toluene
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain types of coatings and adhesives.
Wirkmechanismus
The mechanism of action of 9-Decene-3,5-dione, 2,6,6-trimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of ketone groups allows it to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4,6,9-Trimethyldec-8-ene-3,5-dione
- 2,5,7-Trimethyl-2-decene-6,8-dione
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the position of double bonds or the presence of additional functional groups.
- Chemical Properties: Variations in structure can lead to differences in reactivity, stability, and solubility.
- Applications: Each compound may have unique applications based on its specific chemical properties, making 9-Decene-3,5-dione, 2,6,6-trimethyl- distinct in its utility.
Eigenschaften
CAS-Nummer |
509074-96-8 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
2,6,6-trimethyldec-9-ene-3,5-dione |
InChI |
InChI=1S/C13H22O2/c1-6-7-8-13(4,5)12(15)9-11(14)10(2)3/h6,10H,1,7-9H2,2-5H3 |
InChI-Schlüssel |
XXRYSXIVGJGYBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC(=O)C(C)(C)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
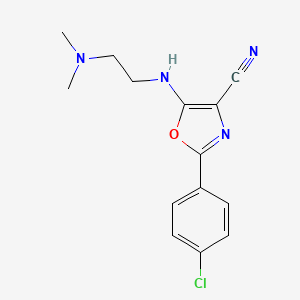
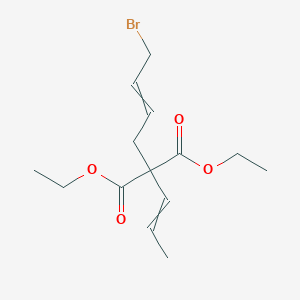

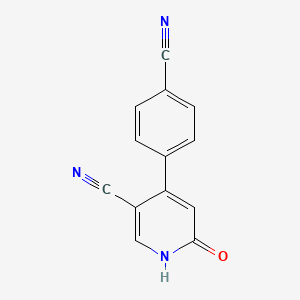
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)
![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)
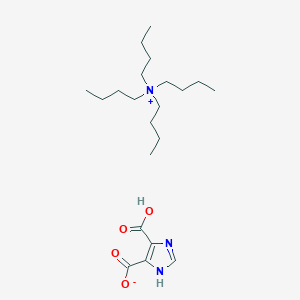

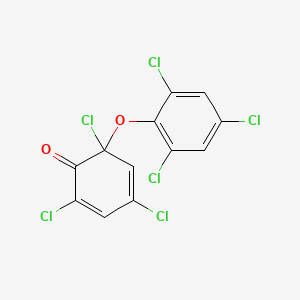
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
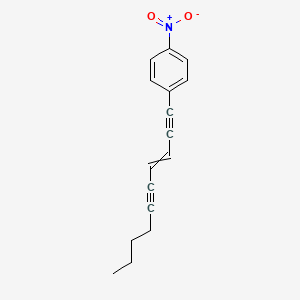
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
